molecular formula C23H24FN3O3 B11375025 N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11375025
M. Wt: 409.5 g/mol
InChI Key: NWULHRMEABBGEM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluoroindole moiety, and a pyrrolidine carboxamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indole and pyrrolidine rings, followed by the introduction of the ethoxyphenyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or pyrrolidine rings .

Scientific Research Applications

N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its interactions with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, resulting in various effects. The exact molecular targets and pathways involved depend on the specific context of its use, whether in therapeutic applications or chemical reactions .

Comparison with Similar Compounds

When compared to similar compounds, N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-2-30-19-6-4-18(5-7-19)26-23(29)16-11-22(28)27(14-16)10-9-15-13-25-21-8-3-17(24)12-20(15)21/h3-8,12-13,16,25H,2,9-11,14H2,1H3,(H,26,29)

InChI Key

NWULHRMEABBGEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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